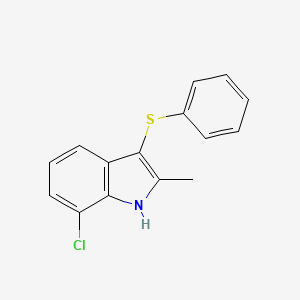
7-Chloro-2-methyl-3-(phenylsulfanyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-2-methyl-3-(phenylsulfanyl)-1H-indole is a chemical compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a chloro group at the 7th position, a methyl group at the 2nd position, and a phenylsulfanyl group at the 3rd position of the indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-methyl-3-(phenylsulfanyl)-1H-indole can be achieved through various synthetic routes. One common method involves the reaction of 7-chloroindole with 2-methyl-3-(phenylsulfanyl)acetaldehyde under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-2-methyl-3-(phenylsulfanyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted indoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-Chloro-2-methyl-3-(phenylsulfanyl)-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Chloro-2-methyl-3-(phenylsulfanyl)-1H-indole involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The chloro and methyl groups may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
7-Chloro-2-methylindole: Lacks the phenylsulfanyl group, which may result in different biological activities.
2-Methyl-3-(phenylsulfanyl)-1H-indole: Lacks the chloro group, which may affect its chemical reactivity and biological properties.
7-Chloro-3-(phenylsulfanyl)-1H-indole: Lacks the methyl group, which may influence its overall stability and activity.
Uniqueness
7-Chloro-2-methyl-3-(phenylsulfanyl)-1H-indole is unique due to the presence of all three functional groups (chloro, methyl, and phenylsulfanyl) on the indole ring. This combination of substituents can result in distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
628736-28-7 |
|---|---|
Fórmula molecular |
C15H12ClNS |
Peso molecular |
273.8 g/mol |
Nombre IUPAC |
7-chloro-2-methyl-3-phenylsulfanyl-1H-indole |
InChI |
InChI=1S/C15H12ClNS/c1-10-15(18-11-6-3-2-4-7-11)12-8-5-9-13(16)14(12)17-10/h2-9,17H,1H3 |
Clave InChI |
APQNVMNKNVWMBA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(N1)C(=CC=C2)Cl)SC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[[4-(2-methoxyethyl)-5-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B12600548.png)
![Silane, (1,1-dimethylethyl)dimethyl[2-methyl-4-(phenylsulfonyl)butoxy]-](/img/structure/B12600558.png)
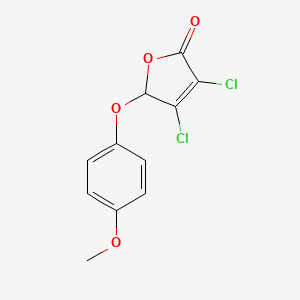
![1,2,3,6,8,9-Hexabromodibenzo[b,d]furan](/img/structure/B12600568.png)
![2-Pentynoic acid, 4-[(ethoxycarbonyl)oxy]-, ethyl ester, (4S)-](/img/structure/B12600576.png)
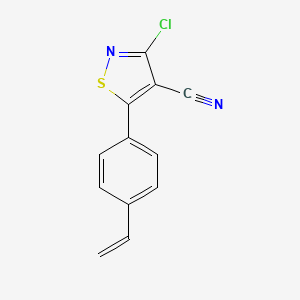
![Phenol, 2-[1-[(5-hydroxypentyl)amino]propyl]-](/img/structure/B12600584.png)
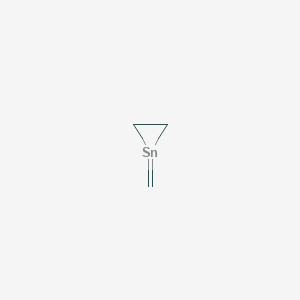
![5,5'-Dichloro-8,8'-bis[(propan-2-yl)oxy]-7,7'-biquinoline](/img/structure/B12600595.png)
![Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-(4-fluorophenoxy)-](/img/structure/B12600600.png)
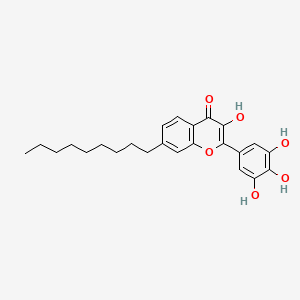
![1-[(4-Methylphenyl)sulfanyl]-2-(propan-2-yl)benzene](/img/structure/B12600616.png)
